molecular formula C11H15N B056547 (R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 114419-88-4

(R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B056547
CAS No.: 114419-88-4
M. Wt: 161.24 g/mol
InChI Key: JQEUPNKUYMHYPW-LLVKDONJSA-N
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Description

®-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a tetrahydronaphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of naphthalene derivatives followed by amination. One common method includes the catalytic hydrogenation of 1-naphthylamine to produce 1,2,3,4-tetrahydronaphthalen-1-amine, which is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts or resolution methods may be employed to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: It can be further reduced to form more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can produce various substituted amines.

Scientific Research Applications

Chemistry

In chemistry, ®-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary.

Biology

In biological research, this compound can be used to study the effects of chiral amines on biological systems. It may also serve as a ligand in the development of new drugs or as a probe in biochemical assays.

Medicine

In medicinal chemistry, ®-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical compounds with activity against various diseases.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, which may have different biological activities and properties.

    1,2,3,4-Tetrahydronaphthalen-1-amine: The non-methylated version, which lacks the methyl group on the amine.

    N-Methyl-1,2,3,4-tetrahydroisoquinoline: A structurally similar compound with an isoquinoline core.

Uniqueness

®-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific chiral configuration and the presence of the methyl group on the amine. These features can influence its reactivity, binding affinity, and overall biological activity, making it distinct from its analogs and other similar compounds.

Properties

IUPAC Name

(1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11-12H,4,6,8H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEUPNKUYMHYPW-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427831
Record name (1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114419-88-4
Record name (1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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